{5-METHOXY-2-[(4-METHOXYPHENOXY)METHYL]-1-BENZOFURAN-3-YL}[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE
Overview
Description
{5-METHOXY-2-[(4-METHOXYPHENOXY)METHYL]-1-BENZOFURAN-3-YL}[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring, a piperazine ring, and various functional groups such as methoxy and phenoxy groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-METHOXY-2-[(4-METHOXYPHENOXY)METHYL]-1-BENZOFURAN-3-YL}[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The methoxy and phenoxy groups are introduced through nucleophilic substitution reactions, while the piperazine ring is incorporated via a coupling reaction with a suitable piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{5-METHOXY-2-[(4-METHOXYPHENOXY)METHYL]-1-BENZOFURAN-3-YL}[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
{5-METHOXY-2-[(4-METHOXYPHENOXY)METHYL]-1-BENZOFURAN-3-YL}[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and targets.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {5-METHOXY-2-[(4-METHOXYPHENOXY)METHYL]-1-BENZOFURAN-3-YL}[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-({5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-yl}carbonyl)-4-(2-chlorophenyl)piperazine
- 1-({5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-yl}carbonyl)-4-(2-fluorophenyl)piperazine
Uniqueness
{5-METHOXY-2-[(4-METHOXYPHENOXY)METHYL]-1-BENZOFURAN-3-YL}[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE stands out due to its specific combination of functional groups and structural features. The presence of both methoxy and phenoxy groups, along with the benzofuran and piperazine rings, gives it unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
[5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-yl]-[4-(2-methylphenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O5/c1-20-6-4-5-7-25(20)30-14-16-31(17-15-30)29(32)28-24-18-23(34-3)12-13-26(24)36-27(28)19-35-22-10-8-21(33-2)9-11-22/h4-13,18H,14-17,19H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAFKYJRGDWFFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(OC4=C3C=C(C=C4)OC)COC5=CC=C(C=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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